molecular formula C26H23N5O4S B2813418 Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1114627-77-8

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2813418
CAS No.: 1114627-77-8
M. Wt: 501.56
InChI Key: WDQAHSUYMLOHSU-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a fused bicyclic core (1,2,3,4-tetrahydroquinazoline) with a 4-oxo group at position 4, a 2-thioxo group at position 2, and a methyl ester at position 6. The phenyl ring at position 3 is substituted with a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety, introducing a heteroaromatic and polar functional group.

Key structural features influencing its reactivity and bioactivity include:

  • Piperazine-pyridinyl moiety: Improves solubility and bioavailability via nitrogen-based interactions.
  • Methyl ester: Acts as a prodrug motif, which may hydrolyze to a carboxylic acid in vivo .

Properties

CAS No.

1114627-77-8

Molecular Formula

C26H23N5O4S

Molecular Weight

501.56

IUPAC Name

methyl 4-oxo-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H23N5O4S/c1-35-25(34)18-7-10-20-21(16-18)28-26(36)31(24(20)33)19-8-5-17(6-9-19)23(32)30-14-12-29(13-15-30)22-4-2-3-11-27-22/h2-11,16H,12-15H2,1H3,(H,28,36)

InChI Key

WDQAHSUYMLOHSU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core , which is known for its diverse biological activities. The presence of a pyridine ring and a piperazine moiety contributes to its pharmacological potential. The structural formula can be represented as follows:

C24H28N4O3S\text{C}_{24}\text{H}_{28}\text{N}_4\text{O}_3\text{S}
  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, inhibitors targeting CYP enzymes have shown promise in modulating metabolic pathways relevant to cancer treatment .
  • Anticancer Activity : A related compound demonstrated potent inhibitory effects on cancer cell lines such as MDA-MB-231 (a triple-negative breast cancer cell line), with an IC50 value of 0.126 μM. This suggests that methyl 4-oxo derivatives may also exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
  • Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways. For example, treatment with certain derivatives resulted in increased caspase 9 levels, indicating a mechanism for programmed cell death .

Table 1: Biological Activity Summary

Activity TypeTarget/Cell LineIC50 Value (μM)Notes
AnticancerMDA-MB-2310.126Potent inhibition of cell proliferation
Enzyme InhibitionCYP51≤ 1Strong selective inhibition observed
Apoptosis InductionMCF-727.13 ± 0.54Increased caspase activity
Metastasis InhibitionLung Metastasis ModelNot specifiedMore effective than known treatments

Case Studies

  • In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with similar compounds resulted in significant inhibition of lung metastasis compared to controls . This highlights the potential therapeutic application of methyl 4-oxo derivatives in preventing metastasis in aggressive cancers.
  • Selectivity and Toxicity : Compound testing revealed a favorable pharmacokinetic profile with no acute toxicity observed at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several heterocyclic derivatives, as outlined below:

Compound Name Core Structure Substituents Key Differences Reference
Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate 1,2,3,4-Tetrahydroquinazoline - 4-Oxo, 2-thioxo
- 3-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl
- Methyl ester at C7
N/A
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3) 3,4-Dihydroquinazolin-4-one - Ethyl thioacetate at C2
- Phenyl at C3
Simpler substituents; lacks piperazine-pyridinyl group and methyl ester
4-Oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (Compound 33) 3,4-Dihydroquinazolin-4-one - Trifluoromethylbenzyl thioether at C2
- Carboxylic acid at C7
Acidic C7 group; trifluoromethyl enhances lipophilicity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo-pyridine - Nitrophenyl, cyano, and phenethyl groups Different core (imidazopyridine vs. quinazoline); nitro group increases polarity

Physicochemical Properties

Property Target Compound Compound 33 () Compound 3 ()
Molecular Weight ~550 g/mol (estimated) 381.05 g/mol 342.4 g/mol
Melting Point Not reported 273.0 °C (decomp.) Not reported
Solubility Moderate in DMSO Low (carboxylic acid) High (ester and thioacetate)
LogP (Predicted) ~3.5 (lipophilic) ~2.8 ~2.2

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions requiring precise control of temperature (195–230°C), solvent selection (e.g., DMF or methanol), and catalysts like palladium on carbon for hydrogenation steps. Key intermediates include piperazine and tetrahydroquinazoline moieties, with purification via chromatography (HPLC) or recrystallization. Yield optimization depends on stoichiometric ratios and reaction time adjustments .

Q. How can researchers confirm the structural integrity of this compound?

Characterization employs spectroscopic methods:

  • 1H/13C NMR to verify proton and carbon environments (e.g., distinguishing thioxo vs. oxo groups).
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • HRMS for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities in the tetrahydroquinazoline core .

Q. What biological activities have been reported for structurally related compounds?

Analogous derivatives exhibit:

  • Anticancer activity : Cytotoxicity against HeLa (IC₅₀ ~2 µM) and DU 205 cell lines via kinase inhibition .
  • Antimicrobial effects : Inhibition zones comparable to ciprofloxacin against E. coli and S. aureus .
  • Anti-inflammatory properties : TNF-α reduction in macrophage models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Piperazine substitution : Replacing ethyl ester with carboxylic acid (e.g., in analogs) improves solubility but may reduce membrane permeability.
  • Pyridinyl group : Critical for target binding; fluorination (as in ) enhances metabolic stability.
  • Thioxo vs. oxo : The thioxo group increases electrophilicity, potentially enhancing covalent binding to cysteine residues in enzymes .

Q. What strategies resolve contradictions in reported biological data across studies?

Conflicting results (e.g., variable IC₅₀ values) may arise from differences in:

  • Cell lines : Use orthogonal assays (e.g., 3D spheroid vs. monolayer cultures).
  • Compound purity : Validate via HPLC (>95% purity).
  • Assay conditions : Standardize incubation time and serum content. Computational docking (e.g., AutoDock Vina) can predict binding affinities to reconcile discrepancies .

Q. How can researchers optimize solubility and stability for in vivo studies?

  • Solubility : Replace methyl ester with PEGylated derivatives or use cyclodextrin-based formulations.
  • Stability : Conduct forced degradation studies (pH 1–13, 40–80°C) monitored by HPLC. Amorphous solid dispersions improve thermal stability .

Q. What experimental designs validate target engagement in mechanistic studies?

  • Cellular thermal shift assays (CETSA) confirm target protein engagement.
  • Knockdown/knockout models (e.g., CRISPR-Cas9) verify on-target effects.
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to enzymes like topoisomerase II .

Methodological Notes

  • Synthetic Challenges : Side reactions during piperazine coupling require inert atmospheres (N₂/Ar) and dry solvents .
  • Data Reproducibility : Publish full spectral datasets (NMR, HRMS) and crystallographic CIF files for peer validation .
  • Ethical Compliance : Adhere to non-human research guidelines for preclinical testing, as specified in .

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